molecular formula C9H20N2 B1454042 N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine CAS No. 915922-23-5

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine

Cat. No. B1454042
CAS RN: 915922-23-5
M. Wt: 156.27 g/mol
InChI Key: SIKDRLKHNOSSEU-UHFFFAOYSA-N
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Description

“N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is a chemical compound with the molecular formula C9H20N2 . It has a molecular weight of 156.27 g/mol . The IUPAC name for this compound is N-methyl-2-(2-methyl-1-piperidinyl)ethanamine .


Molecular Structure Analysis

The InChI code for “N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is 1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Piperidine Derivatives

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Applications

Due to its structural similarity to piperidine, this compound is used in pharmacological research to develop new medications. Piperidine derivatives play a significant role in the pharmaceutical industry, with applications ranging from analgesics to antipsychotics .

Biological Activity Studies

Researchers utilize N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine to study biological activity. Its piperidine moiety is a common feature in many biologically active compounds, making it an ideal candidate for the discovery and biological evaluation of potential drugs .

Chemical Synthesis Methodology

This compound is also used in developing new methodologies for chemical synthesis. It serves as a substrate for multicomponent reactions, cyclization, and amination processes, contributing to the advancement of organic chemistry .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed . The safety pictogram GHS07 is associated with it, which represents “Exclamation mark” and indicates the substance can cause less severe health effects or damage to the ozone layer .

properties

IUPAC Name

N-methyl-2-(2-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDRLKHNOSSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655711
Record name N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine

CAS RN

915922-23-5
Record name N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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